molecular formula C8H15NO B1267026 1-Azabicyclo[2.2.2]octane-4-methanol CAS No. 26608-58-2

1-Azabicyclo[2.2.2]octane-4-methanol

Cat. No. B1267026
CAS RN: 26608-58-2
M. Wt: 141.21 g/mol
InChI Key: PGGCTNQYCZTVNL-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.2]octane-4-methanol” is a reagent used in the preparation of Umeclidinium Bromide-d5, which is considered as a potentially long-acting antimuscarinic agent . It is also known as "(1-Azabicyclo [2.2.2]oct-4-yl) (diphenyl)methanol" .


Synthesis Analysis

The synthesis of 1-alkyl-1-azonia-4-azabicyclo [2.2.2]octane bromide was carried out according to a previously applied methodology . Potassium hydroxide was added to the precursor solution, which was previously dissolved in anhydrous methanol. The reaction proceeded at ambient temperature with continuous stirring for 1 hour .


Molecular Structure Analysis

The molecular formula of “1-Azabicyclo[2.2.2]octane-4-methanol” is C8H15NO . Its molecular weight is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c10-7-8-1-4-9 (5-2-8)6-3-8/h10H,1-7H2 .


Chemical Reactions Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Azabicyclo[2.2.2]octane-4-methanol” include a melting point of >180°C (dec.), a predicted boiling point of 440.3±25.0 °C, and a predicted density of 1.18±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis of Novel Compounds

1-Azabicyclo[2.2.2]octane derivatives have been utilized in the synthesis of novel compounds. For example, conformationally restricted pipecolic acid analogues such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acid and 9-azabicyclo[3.3.1]nonane-1-carboxylic acid were synthesized, demonstrating the versatility of 1-azabicyclo[2.2.2]octane derivatives in organic chemistry (Radchenko et al., 2009).

Ring Expansion Studies

These compounds have also been explored in ring expansion studies. For instance, 2-azanorbornan-3-yl methanols underwent stereoselective ring expansion to form novel 2-azabicyclo[3.2.1]octane systems, showing the potential of 1-azabicyclo[2.2.2]octane derivatives in creating new molecular frameworks (Wojaczyńska et al., 2012).

Phase Transition Studies

Additionally, phase transition studies in co-crystals involving 1-azabicyclo[2.2.2]octane derivatives have been conducted. A study revealed reversible phase transitions in a co-crystal of 1,4-diazabicyclo[2.2.2]octane and 4,4′-biphenol, indicating the potential of these compounds in materials science (Ning et al., 2014).

Catalysis in Organic Synthesis

These derivatives have been employed as catalysts in organic synthesis. 1,4-Diazabicyclo[2.2.2]octane, for instance, acted as a Lewis base and an organocatalyst in the activation of N-chlorosuccinimide for chlorination of alkenes, highlighting its role in synthetic chemistry (Pimenta et al., 2017).

Modular Synthesis of Complex Molecules

Finally, 1-azabicyclo[2.2.2]octane derivatives have been used in the modular synthesis of complex molecules. A novel sequence involving Cu-catalyzed three-component coupling followed by Pd-catalyzed Heck annulation and Ru-catalyzed cross-metathesis was developed, demonstrating the utility of these derivatives in constructing intricate molecular architectures (McCormick & Malinakova, 2013).

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-8-1-4-9(5-2-8)6-3-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGCTNQYCZTVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181163
Record name 1-Azabicyclo(2.2.2)octane-4-methanol
Source EPA DSSTox
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octane-4-methanol

CAS RN

26608-58-2
Record name 1-Azabicyclo(2.2.2)octane-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane-4-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.2]octan-4-ylmethanol
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Synthesis routes and methods I

Procedure details

(Quinuclidin-4-yl)carboxylic acid was prepared from 4-cyanoquinuclidine (Oakwood Products) following the procedure of Grob and Renk, Helv. Chim. Acta, 37, 1681 (1954). To a stirred suspension of quinuclidine-4-carboxylic acid hydrochloride (100 mg, 0.523 mmol) in 3 mL of anhydrous tetrahydrofuran at 0° C. was added borane methylsulfide complex (42 mg, 0.553 mmol). The mixture was stirred at room temperature for 1 hr and heated to reflux overnight. The reaction was cooled to 0° C. and carefully treated with 1 mL of methanol. The solvent was then removed under reduced pressure to leave the desired alcohol. Yield 36 mg. MS (m/e): 141.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of quinuclidine-4-carboxylic acid hydrochloride (100 mg, 0.523 mmol) in 3 mL of anhydrous tetrahydrofuran at 0° C. was added borane methylsulfide complex (42 mg, 0.553 mmol). The mixture was stirred at room temperature for 1 hr and heated to reflux overnight. The reaction was cooled to 0° C. and carefully treated with 1 mL of methanol. The solvent was then removed under reduced pressure to leave the desired alcohol. Yield 36 mg. MS (m/e): 141.
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100 mg
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reactant
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3 mL
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solvent
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1 mL
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Synthesis routes and methods IV

Procedure details

Quinuclidine-4-carboxylic acid hydrochloride (3.0 g, 0.016 moles) was treated with lithium aluminium hydride (2.5 g, 0.066 moles) in tetrahydrofuran (150 ml) at ambient temperature for 18 hours. The reaction was worked up as in the method of Example 25 Step 1 to give the title compound 2.24 g (100%). MS (+ve electrospray) m/z 142 (MH+, 100%).
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100%

Synthesis routes and methods V

Procedure details

Quinuclidine-4-carboxylic acid hydrochloride (6.0 g, 0.031 mmoles) in tetrahydrofuran (300 ml) was treated with lithium aluminum hydride (5.0 g, 0.137 mmoles) at ambient temperature for 18 hours. Water (20 ml) and 10% aqueous sodium hydroxide (7.5 ml) was added carefully and the mixture filtered, washing with diethyl ether. The combined filtrates were evaporated to dryness to give the title compound as a white solid 4.04 g, (91%): MS (+ve ion electrospray) m/z 142 (MH+, 100%)
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7.5 mL
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-4-methanol
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-4-methanol
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-4-methanol
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-4-methanol
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-4-methanol
Reactant of Route 6
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-4-methanol

Citations

For This Compound
2
Citations
DQ Peng, ZX Yu, CH Wang, B Gong, YY Liu… - International Journal of …, 2020 - hindawi.com
Agarwood is generally used to make incense sticks in China and Southeast Asia. It emits smoke with a pleasant odor when burned. There are few reports on the chemical components …
Number of citations: 15 www.hindawi.com
HD Kawale, N Kishore - Energy, 2020 - Elsevier
Individual and co-feed pyrolysis of various weight percentages of two solid waste biomasses, have been carried out in a tubular reactor at 625 C and 1 bar. Both biomasses considered …
Number of citations: 31 www.sciencedirect.com

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